molecular formula C13H9FN2O4S B11587979 methyl (2Z)-2-[2-[(4-fluorobenzoyl)amino]-4-oxo-1,3-thiazol-5-ylidene]acetate

methyl (2Z)-2-[2-[(4-fluorobenzoyl)amino]-4-oxo-1,3-thiazol-5-ylidene]acetate

Cat. No.: B11587979
M. Wt: 308.29 g/mol
InChI Key: GWCQUUWLRGKEQF-TWGQIWQCSA-N
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Description

Methyl (2Z)-2-[2-[(4-fluorobenzoyl)amino]-4-oxo-1,3-thiazol-5-ylidene]acetate is a thiazole-derived compound featuring a fluorinated benzoyl substituent. Its structure includes a conjugated thiazol-5-ylidene backbone with a methyl ester group and a 4-fluorobenzoylamino moiety at the 2-position. Such compounds are often explored for their biological activity, particularly in medicinal chemistry, due to the thiazole ring's role in mimicking peptide bonds and interacting with biological targets .

Properties

Molecular Formula

C13H9FN2O4S

Molecular Weight

308.29 g/mol

IUPAC Name

methyl (2Z)-2-[2-(4-fluorobenzoyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate

InChI

InChI=1S/C13H9FN2O4S/c1-20-10(17)6-9-12(19)16-13(21-9)15-11(18)7-2-4-8(14)5-3-7/h2-6H,1H3,(H,15,16,18,19)/b9-6-

InChI Key

GWCQUUWLRGKEQF-TWGQIWQCSA-N

Isomeric SMILES

COC(=O)/C=C\1/C(=O)NC(=NC(=O)C2=CC=C(C=C2)F)S1

Canonical SMILES

COC(=O)C=C1C(=O)NC(=NC(=O)C2=CC=C(C=C2)F)S1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of METHYL 2-[(5Z)-2-

Scientific Research Applications

Anticancer Activity

The primary focus of research on methyl (2Z)-2-[2-[(4-fluorobenzoyl)amino]-4-oxo-1,3-thiazol-5-ylidene]acetate has been its anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines.

Case Studies and Findings

  • In Vitro Studies : Research has shown that derivatives of thiazole compounds exhibit significant cytotoxic effects against multiple cancer cell lines. For instance, a related compound was tested against leukemia cell lines and demonstrated an inhibition rate of over 84% in specific cases, indicating strong anticancer potential .
  • Mechanism of Action : The thiazole moiety is known to interfere with cellular processes in cancer cells, potentially inducing apoptosis. Compounds similar to this compound have been shown to disrupt metabolic pathways essential for cancer cell proliferation .

Synthesis and Derivative Development

The synthesis of this compound involves complex organic reactions that yield various derivatives with enhanced biological activity.

Synthetic Pathways

Several synthetic routes have been explored to enhance the bioactivity of thiazole derivatives:

Synthesis Method Key Reactants Yield
Condensation Reaction4-Fluorobenzoyl amine + Thiazole derivativeHigh
CyclizationAcetic anhydride with thiazole intermediatesModerate

These methods have been optimized to improve yields and reduce reaction times, making the synthesis more efficient for pharmaceutical applications.

Broader Therapeutic Applications

Beyond anticancer properties, this compound may also exhibit other therapeutic benefits:

Potential Applications

  • Antimicrobial Activity : Some thiazole derivatives have shown promise as antimicrobial agents, indicating that this compound could be explored for treating bacterial infections .
  • Anti-inflammatory Properties : Preliminary studies suggest that thiazole compounds may possess anti-inflammatory effects, which could be beneficial in treating conditions characterized by chronic inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Table 1: Key Structural and Electronic Differences
Compound Name Substituent at 2-Position Halogen/Functional Group Molecular Weight Key Properties/Activity
Target Compound: Methyl (2Z)-2-[2-[(4-fluorobenzoyl)amino]-4-oxo-1,3-thiazol-5-ylidene]acetate 4-Fluorobenzoylamino F ~352.3 g/mol* High potential for bioactivity due to fluorinated aromatic group
Methyl (2Z)-[2-(diaminomethyleneamino)-4-oxothiazol-5-ylidene]acetate () Diaminomethyleneamino None ~245.3 g/mol Reactivity in multicomponent condensations; used in triazinan-2-ylidene synthesis
Methyl [3-(4-chlorophenyl)-2-{[(2,4-dichlorothiazol-5-yl)methylidene]hydrazinylidene}-4-oxo...]acetate () 4-Chlorophenyl + dichlorothiazol hydrazine Cl (x3) ~464.7 g/mol Anti-T. gondii activity; synthesized via thia-Michael addition
Ethyl (2Z)-2-cyano-2-[(5E)-5-(2-methoxy-2-oxoethylidene)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate () Cyano + methoxycarbonylmethylene None ~455.5 g/mol Potential pesticidal/medicinal applications; Z/E isomerism noted

*Molecular weight estimated based on structural formula.

  • Fluorine vs. Chlorine Substituents : The target compound’s 4-fluorobenzoyl group (C=O linked to fluorophenyl) contrasts with chlorinated derivatives (e.g., ). Fluorine’s electronegativity enhances metabolic stability and membrane permeability compared to bulkier chlorine .
  • Amino vs.

Crystallographic and Analytical Data

  • Crystal Packing: A cyclopentylidene-substituted analogue () crystallizes in the monoclinic P21/c space group, with C–H⋯O interactions stabilizing the lattice. This suggests fluorinated derivatives may exhibit similar packing patterns .
  • Spectroscopic Characterization: IR and NMR data (e.g., C=O stretch at ~1730 cm⁻¹ in ) are consistent across thiazolidinones, though fluorine substituents introduce distinct ¹⁹F NMR signals .

Q & A

Q. What are the established synthetic routes for methyl (2Z)-2-[2-[(4-fluorobenzoyl)amino]-4-oxo-1,3-thiazol-5-ylidene]acetate, and how do solvent choices impact reaction yields?

The compound is synthesized via cyclocondensation of N-amidinothiourea with dimethyl acetylenedicarboxylate (DMAD) under varied solvent conditions (methanol, ethanol, acetonitrile, ethyl acetate, dioxane, acetic acid, or ethanol/TsOH). Solvent polarity and acidity significantly influence reaction kinetics and yields. For instance, polar aprotic solvents like acetonitrile enhance nucleophilicity, while TsOH in ethanol accelerates protonation steps. Post-synthesis, the product is confirmed via single-crystal X-ray diffraction to validate regioselectivity and stereochemistry .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure and stereochemistry of this compound?

Key methods include:

  • X-ray crystallography : Resolves Z/E configuration of the exocyclic double bond and confirms thiazolidinone ring geometry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify substituent environments (e.g., 4-fluorobenzoyl proton splitting patterns).
  • IR spectroscopy : Detects carbonyl stretching frequencies (e.g., 1700–1750 cm1^{-1} for ester and amide groups).
  • Mass spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns. Cross-referencing with calculated elemental analysis ensures purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data for this compound?

Discrepancies often arise from incomplete purification or hygroscopic byproducts. Strategies include:

  • Recrystallization : Use mixed solvents (e.g., EtOAc/hexane) to remove impurities.
  • Chromatography : Employ silica gel column chromatography with gradient elution (e.g., 10–50% EtOAc in hexane).
  • Thermogravimetric analysis (TGA) : Assess residual solvent or moisture content.
  • Replicate synthesis : Confirm consistency across batches. For example, highlights <0.3% deviation in C/H/N after rigorous purification .

Q. What strategies are effective in optimizing multicomponent condensation reactions involving this compound to enhance heterocyclic diversity?

To synthesize derivatives like N-(5-R-1,3,5-triazinan-2-ylidene)-N-1,3-thiazol-2-amines:

  • Catalyst screening : Use Lewis acids (e.g., ZnCl2_2) to accelerate imine formation.
  • Temperature control : Reactions at 60–80°C balance kinetics and thermal stability.
  • Solvent optimization : DMF or THF improves solubility of alkylamines and formaldehyde.
  • Real-time monitoring : TLC or HPLC tracks intermediate formation to prevent over-alkylation .

Q. How does the Z-configuration of the exocyclic double bond influence the compound’s reactivity and interaction with biological targets?

The Z-configuration (confirmed via X-ray) induces steric hindrance between the 4-fluorobenzoyl group and thiazolidinone ring, reducing electrophilicity at the α,β-unsaturated ester. This configuration also enhances π-stacking with aromatic residues in enzyme active sites, as seen in molecular docking studies with analogs (e.g., ’s 9c derivative binding to acetylcholinesterase) .

Q. What are the key considerations in designing stable derivatives of this compound for structure-activity relationship (SAR) studies?

  • Electron-withdrawing substituents : Fluorine at the benzoyl para-position increases metabolic stability.
  • Steric shielding : Bulky groups at the thiazolidinone 3-position mitigate hydrolysis.
  • Prodrug strategies : Ester-to-acid conversion (e.g., methyl to ethyl esters) modulates bioavailability.
  • Crystallinity : Derivatives with planar structures (e.g., 4-oxo analogs) exhibit improved shelf-life .

Q. How should researchers approach contradictory results in biological activity assays when testing analogs of this compound?

Contradictions may arise from assay conditions or impurity profiles. Mitigation steps:

  • Dose-response validation : Confirm activity across multiple concentrations (e.g., 1–100 µM).
  • Counter-screening : Use orthogonal assays (e.g., fluorescence polarization vs. SPR for binding affinity).
  • Purity verification : LC-MS or HPLC-UV ensures >95% purity, excluding false positives from byproducts.
  • Cellular context : Compare activity in primary cells vs. immortalized lines to account for metabolic differences .

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